FAM tetrazine, 6-isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

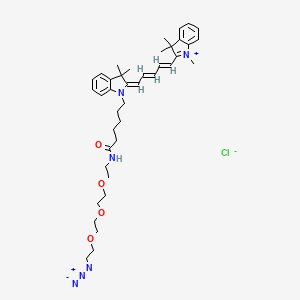

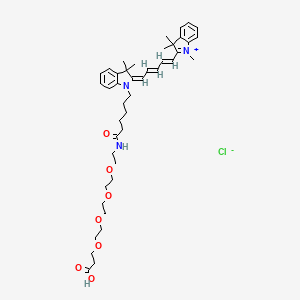

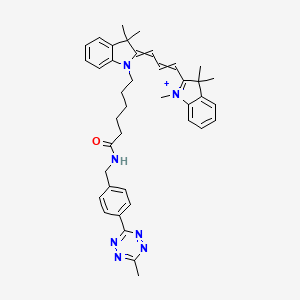

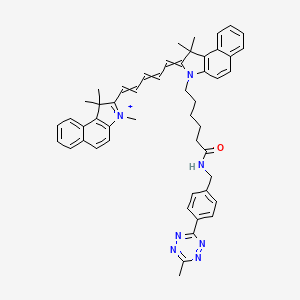

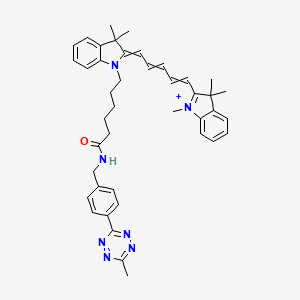

Fluorescein (FAM) is a popular fluorophore that has bright emission in the green area of visible spectrum. This derivative of fluorescein contains tetrazine moiety. Tetrazines react with trans-cycloalkenes and other strained olefins in a reaction called inverse electron demand Diels-Alder reaction (ied-DA). The reaction is very quick and specific. The reagent contains pure 6-isomer of FAM.

Wissenschaftliche Forschungsanwendungen

Organometallic Compound Formation

- FAM tetrazine is involved in the reversible radical complex formation of organometallic diplatinum(IV) compounds. In this context, the tetrazine ring accepts an added electron within these complexes, as demonstrated through EPR and UV–Vis spectroelectrochemistry studies (Kavakli et al., 2007).

Protein Encapsulation and Release

- The bio-orthogonal nature of FAM tetrazine allows for efficient in situ protein encapsulation in hydrogels, with sustained release observed over several weeks. This application is significant for protein delivery systems, providing a method that is chemically inert to proteins (Famili & Rajagopal, 2017).

Bioorthogonal Chemistry

- FAM tetrazine plays a crucial role in bioorthogonal chemistry, particularly in probe activation and therapeutic delivery. The tetrazine/trans-cyclooctene click-to-release reaction is notable for its fast kinetics and adaptability, enabling efficient and versatile tools in vivo (Carlson et al., 2018).

Site-Selective Protein Modification

- Tetrazine-based chemistry is used for site-selective protein modification. This has been demonstrated with the modification of peptides and proteins like somatostatin and immunoglobulin G, leading to stable and well-defined bioconjugates (Xu et al., 2020).

Electronic Device Applications

- FAM tetrazine derivatives are being researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The focus is on the synthesis and application of these derivatives in modern electronic and luminescent technologies (Lipunova et al., 2021).

Imaging and Diagnostics

- Tetrazine ligations are applied to live cell and in vivo chemistry, particularly in the development of imaging probes like those used in positron emission tomography. This application is emerging as a potent tool for pre-targeted imaging of cancer cell biomarkers (Šečkutė & Devaraj, 2013).

Bioorthogonal Conjugation

- FAM tetrazine is essential for bioorthogonal conjugation, particularly in labeling and cell detection applications. Its stability and reactivity make it ideal for various bioorthogonal applications, including cancer cell labeling (Karver et al., 2011).

Peptide/Protein Stapling

- Protocols using s-tetrazine for peptide/protein stapling and unstapling have been developed. This involves introducing s-tetrazine into peptides and proteins, followed by photochemical release and regeneration, highlighting its potential in bioorthogonal reactivity (Brown & Smith, 2015).

Eigenschaften

Produktname |

FAM tetrazine, 6-isomer |

|---|---|

Molekularformel |

C31H21N5O6 |

Molekulargewicht |

559.54 |

IUPAC-Name |

3',6'-dihydroxy-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide |

InChI |

InChI=1S/C31H21N5O6/c1-16-33-35-28(36-34-16)18-4-2-17(3-5-18)15-32-29(39)19-6-9-22-25(12-19)31(42-30(22)40)23-10-7-20(37)13-26(23)41-27-14-21(38)8-11-24(27)31/h2-14,37-38H,15H2,1H3,(H,32,39) |

InChI-Schlüssel |

FMZXZQSGQICZSN-UHFFFAOYSA-N |

SMILES |

OC1=CC=C2C(OC(C=C(O)C=C3)=C3C24C5=CC(C(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)=CC=C5C(O4)=O)=C1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FAM tetrazine, 6-isomer |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.